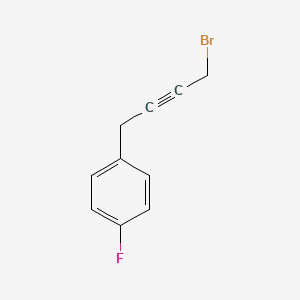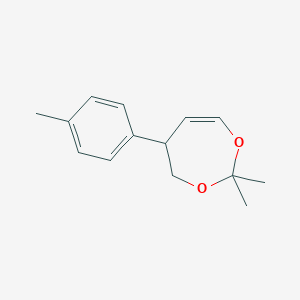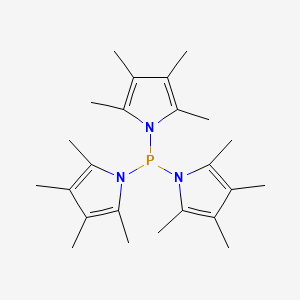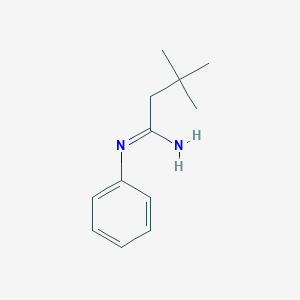
(1Z)-3,3-Dimethyl-N'-phenylbutanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-3,3-Dimethyl-N’-phenylbutanimidamide is an organic compound characterized by its unique structural features, including a Z-configuration double bond and a phenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-3,3-Dimethyl-N’-phenylbutanimidamide typically involves the reaction of 3,3-dimethylbutan-2-one with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then subjected to a catalytic hydrogenation process to yield the desired imidamide. The reaction conditions often include the use of a palladium catalyst and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of (1Z)-3,3-Dimethyl-N’-phenylbutanimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z)-3,3-Dimethyl-N’-phenylbutanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the imidamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed under controlled conditions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amines
Substitution: Halogenated derivatives, alkylated products
Applications De Recherche Scientifique
Chemistry
In chemistry, (1Z)-3,3-Dimethyl-N’-phenylbutanimidamide is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis and catalysis research.
Biology
The compound’s potential biological activity is explored in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific biological targets.
Medicine
In medicine, derivatives of (1Z)-3,3-Dimethyl-N’-phenylbutanimidamide are investigated for their therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Industrially, the compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mécanisme D'action
The mechanism of action of (1Z)-3,3-Dimethyl-N’-phenylbutanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1Z)-3,3-Dimethyl-N’-phenylpropanimidamide
- (1Z)-3,3-Dimethyl-N’-phenylpentanimidamide
- (1Z)-3,3-Dimethyl-N’-phenylhexanimidamide
Uniqueness
(1Z)-3,3-Dimethyl-N’-phenylbutanimidamide is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity compared to its analogs
Propriétés
Numéro CAS |
139167-85-4 |
|---|---|
Formule moléculaire |
C12H18N2 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
3,3-dimethyl-N'-phenylbutanimidamide |
InChI |
InChI=1S/C12H18N2/c1-12(2,3)9-11(13)14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,13,14) |
Clé InChI |
ZJLZXLSOXSXUOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(=NC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide](/img/structure/B14264159.png)
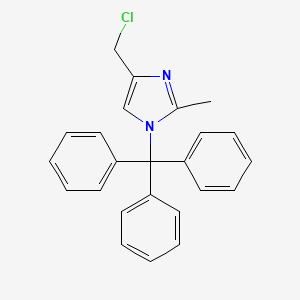
![2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole](/img/structure/B14264176.png)
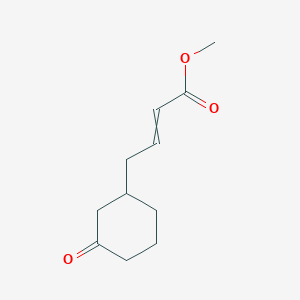
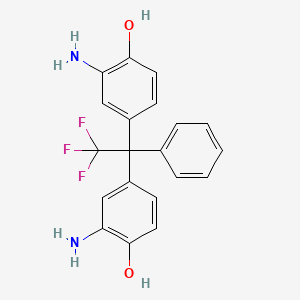
![4-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-3,5-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14264186.png)
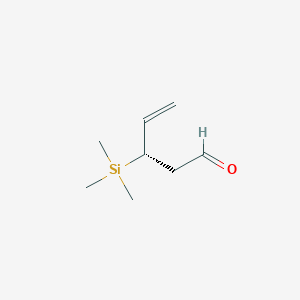
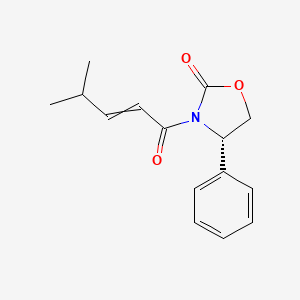
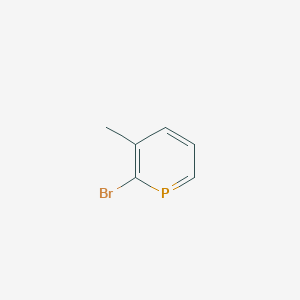
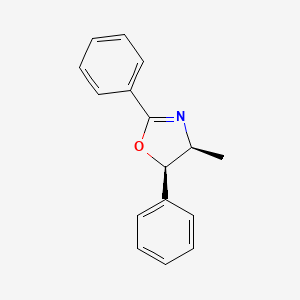
![Di([1,1'-biphenyl]-4-yl)phosphane](/img/structure/B14264210.png)
